molecular formula C10H13ClN2 B1682397 Tolazoline hydrochloride CAS No. 59-97-2

Tolazoline hydrochloride

Cat. No.: B1682397
CAS No.: 59-97-2
M. Wt: 196.67 g/mol
InChI Key: RHTNTTODYGNRSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Tolazoline Hydrochloride: is an organic compound with the chemical formula CHClN. .

  • Clinically, it is primarily used to treat conditions related to vasospasms, such as acrocyanosis (a condition characterized by blue or purple discoloration of the extremities due to poor blood circulation).
  • Mechanism of Action

    Target of Action

    Tolazoline hydrochloride primarily targets the Alpha-1A adrenergic receptor . This receptor is a G protein-coupled receptor associated with the sympathetic nervous system, which mediates the catecholamine-induced activation of adenylate cyclase through the action of G proteins .

    Mode of Action

    This compound acts as an antagonist at the Alpha-1A adrenergic receptor . It achieves vasodilation by means of a direct effect on peripheral vascular smooth muscle and indirect effects produced, in part, by the release of endogenous histamine . Tolazoline has moderate alpha-adrenergic blocking activity and has histamine agonist activity .

    Biochemical Pathways

    The primary biochemical pathway affected by this compound is the vasodilation pathway . By blocking the Alpha-1A adrenergic receptor and releasing endogenous histamine, this compound induces relaxation of the vascular smooth muscle, leading to vasodilation . This results in a decrease in total peripheral resistance and pulmonary arterial pressure .

    Pharmacokinetics

    It’s known that the compound is used in the treatment of persistent pulmonary hypertension of the newborn, indicating that it can be effectively delivered to and act on the pulmonary system .

    Result of Action

    The primary result of this compound’s action is a decrease in pulmonary vascular resistance (PVR) in persistent pulmonary hypertension of the newborn (PPHN) . By reducing PVR, this compound can help improve oxygenation and reduce the symptoms of PPHN .

    Preparation Methods

    • The synthetic routes for Tolazoline Hydrochloride involve chemical reactions to form the imidazoline ring. specific industrial production methods are not widely documented.
  • Chemical Reactions Analysis

      Tolazoline Hydrochloride: undergoes various reactions, including:

    • Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogenating agents.
    • Major products formed depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: Used as a tool in studies related to vascular function and receptor interactions.

      Biology: Investigated for its effects on blood flow regulation and receptor signaling pathways.

      Medicine: Clinical applications include treating vasospastic disorders.

      Industry: Limited industrial applications due to its specialized use.

  • Comparison with Similar Compounds

      Tolazoline Hydrochloride: shares similarities with , another α-adrenergic receptor antagonist.

    • Unique features of This compound include its histamine agonist activity and moderate alpha-adrenergic blocking effects.

    Properties

    IUPAC Name

    2-benzyl-4,5-dihydro-1H-imidazole;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H12N2.ClH/c1-2-4-9(5-3-1)8-10-11-6-7-12-10;/h1-5H,6-8H2,(H,11,12);1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RHTNTTODYGNRSP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN=C(N1)CC2=CC=CC=C2.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H13ClN2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    59-98-3 (Parent)
    Record name Tolazoline hydrochloride [USP:JAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059972
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    DSSTOX Substance ID

    DTXSID9021718
    Record name Tolazoline hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID9021718
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    196.67 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    59-97-2
    Record name Tolazoline hydrochloride
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=59-97-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Tolazoline hydrochloride [USP:JAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059972
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Tolazoline hydrochloride
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757353
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-, hydrochloride (1:1)
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Tolazoline hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID9021718
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Tolazoline hydrochloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.407
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name TOLAZOLINE HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E669Z6S1JG
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Tolazoline hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    Tolazoline hydrochloride
    Reactant of Route 3
    Reactant of Route 3
    Tolazoline hydrochloride
    Reactant of Route 4
    Reactant of Route 4
    Tolazoline hydrochloride
    Reactant of Route 5
    Reactant of Route 5
    Tolazoline hydrochloride
    Reactant of Route 6
    Reactant of Route 6
    Tolazoline hydrochloride
    Customer
    Q & A

    A: Tolazoline Hydrochloride acts as an α-adrenergic antagonist, blocking the action of norepinephrine at α-adrenergic receptors. [] This leads to vasodilation, particularly in peripheral blood vessels. [, , ]

    A: Research has shown that this compound does not significantly affect sputum viscosity or dynamic lung volumes in cystic fibrosis patients, suggesting its potential benefits in this condition are not related to altering mucus properties. []

    A: The molecular formula of this compound is C10H13N2Cl. [] Its molecular weight is 196.68 g/mol.

    A: While the provided research papers do not detail specific spectroscopic data, its structure has been determined using X-ray diffraction methods, revealing a biplanar conformation with the phenyl and imidazole rings at an angle of 89.3°. [] This structural information is crucial for understanding its interaction with α-adrenergic receptors.

    ANone: The provided research papers primarily focus on the pharmacological aspects of this compound and do not provide specific information on its material compatibility or stability under various conditions outside of biological contexts.

    ANone: The provided research papers do not discuss any catalytic properties or applications of this compound. Its primary role, as highlighted in the research, is as a pharmacological agent.

    A: One study used computational methods to compare this compound with Clonidine Hydrochloride, a similar antihypertensive agent. [] The study analyzed frontier orbitals, predicting reactivity and highlighting the role of specific structural elements like chlorine atoms and the N-H group in influencing their pharmacological activity.

    A: The biplanar conformation of this compound, with the phenyl and imidazole rings at a specific angle, is thought to be crucial for its interaction with α-adrenergic receptors. [] Further computational studies comparing this compound with Clonidine Hydrochloride suggest that the presence of chlorine atoms on the phenyl rings and the N-H group linking the phenyl and imidazoline rings are important for its activity. []

    A: this compound is available in injectable forms for intravenous or intramuscular administration. [, , , ] One study mentions a 10% ointment formulation used for topical application. []

    A: While specific metabolic pathways are not detailed in the provided papers, one study on cattle found this compound residues in tissue below detectable limits after 96 hours and in milk after 48 hours. [, ] This suggests a relatively rapid metabolism and elimination profile in this species.

    A: this compound has been shown to effectively reverse xylazine sedation in various animals, including moose, cattle, wolves, and deer. [, , , ] It significantly reduces recovery times compared to leaving xylazine to wear off naturally. []

    A: One study comparing bolus intravenous injection versus continuous infusion of this compound in neonates with hypoxemia found that while the continuous infusion was associated with a more frequent increase in PaO2, it also led to a higher incidence of hypotension and gastrointestinal bleeding. [, ] This highlights the importance of careful consideration of dosage and administration route for optimal efficacy and safety.

    A: While the research papers don't delve into specific disease models, they demonstrate this compound's efficacy in reversing xylazine-induced sedation in various animal species, including moose, wolves, deer, and goats. [, , ] These studies highlight its potential for wider applications in veterinary medicine.

    A: this compound has been used clinically to treat peripheral vascular disease, primarily for its vasodilatory effects. [] It has also been used in neonates to manage persistent pulmonary hypertension, though its efficacy in this context can be variable. [, , ]

    ANone: The provided research papers do not offer information regarding the development of resistance or cross-resistance to this compound.

    A: Potential adverse effects of this compound include hypotension, gastrointestinal bleeding, and cardiac arrhythmias. [, , , ] Rapid intravenous administration appears to carry a higher risk of adverse effects compared to slower administration or intramuscular injection. []

    A: The provided research primarily focuses on the short-term effects of this compound. One study mentions a case of premature calving in a cow four days after receiving this compound for xylazine overdose, but a direct causal relationship was not established. [] Long-term safety studies are limited.

    A: The provided papers mainly discuss intravenous and intramuscular routes for this compound administration. [, , , ] One study explores the potential of topical administration via a 10% ointment. [] Targeted drug delivery strategies for this compound are not mentioned.

    ANone: The provided research primarily focuses on the pharmacological effects and clinical applications of this compound. There's no mention of specific biomarkers associated with its efficacy or adverse effects.

    A: Gas chromatography with nitrogen and phosphorus detection was employed to quantify this compound, xylazine, and 2,6-dimethylaniline concentrations in biological samples, demonstrating its utility in residue studies. [] Spectrophotometric methods have also been explored for quantifying this compound in pharmaceutical preparations. []

    ANone: The provided research focuses on the pharmacological and clinical aspects of this compound and does not provide information regarding its environmental impact or degradation pathways.

    ANone: The provided research papers primarily focus on the pharmacological aspects of this compound and do not provide specific details regarding its dissolution rate or solubility in various media.

    ANone: While the studies mention analytical methods employed for this compound quantification, specific details regarding the validation of these analytical methods, including accuracy, precision, and specificity, are not provided in the research papers.

    ANone: The provided research papers focus on the use of this compound in research and clinical settings. Specific information regarding quality control and assurance measures during development, manufacturing, and distribution are not discussed.

    ANone: The provided research papers focus on the pharmacological effects of this compound and do not provide information regarding its potential for immunogenicity or its impact on immunological responses.

    ANone: The provided research papers do not provide information regarding interactions between this compound and drug transporters.

    ANone: The provided research papers do not provide details on this compound's potential to induce or inhibit drug-metabolizing enzymes.

    A: While not explicitly addressed, the use of this compound in various animal species, including mammals like cattle, wolves, and deer, with minimal reported long-term toxicity suggests a degree of biocompatibility. [, , , ] Information regarding its biodegradability is not found within the research.

    A: While this compound has been historically used for peripheral vascular disease, other vasodilators like calcium channel blockers and prostaglandins are now more commonly prescribed. [] The choice of medication depends on the specific condition and individual patient factors.

    ANone: The provided research papers do not offer information about the recycling or waste management of this compound.

    A: The research highlights the importance of facilities like the Moose Research Center in Alaska for conducting controlled studies on the effects of immobilizing agents like xylazine and their antagonists like this compound in large animal species. [] Access to such specialized facilities is crucial for advancing wildlife research and conservation efforts.

    A: The research on this compound spans several decades, showcasing its historical significance in medicine. Its early use as a vasodilator for peripheral vascular disease paved the way for understanding its broader pharmacological effects. [] Subsequent research highlighted its efficacy as a xylazine antagonist in various animal species, contributing significantly to the field of veterinary anesthesia and wildlife immobilization. [, , ]

    A: The research on this compound exemplifies cross-disciplinary collaboration between veterinary medicine, pharmacology, and wildlife biology. Understanding its effects on various animal species requires expertise in animal physiology, anesthesia, and drug interactions. [, , ] This interdisciplinary approach is essential for developing safe and effective immobilization protocols for wildlife research and conservation efforts.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.